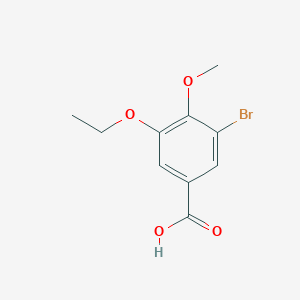

3-Bromo-5-ethoxy-4-methoxybenzoic acid

Description

Contextual Significance within Aromatic Chemistry

Halogenated alkoxy-substituted benzoic acids represent a significant class of compounds within aromatic chemistry, primarily due to the complex interplay of the electronic effects of their substituents. The benzene (B151609) ring, the core of these molecules, undergoes electrophilic aromatic substitution, and the rate and position of these reactions are heavily influenced by the groups attached to it.

Alkoxy groups (like methoxy (B1213986) and ethoxy) are generally considered activating substituents. libretexts.orglibretexts.org While the oxygen atom is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be donated into the aromatic pi-system (resonance effect). libretexts.org This resonance effect is dominant, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. libretexts.org

The presence of both halogen and alkoxy substituents on a benzoic acid molecule creates a nuanced electronic environment. The carboxylic acid group is a deactivating substituent, further modifying the ring's reactivity. The combination of these varied groups allows chemists to fine-tune the electronic properties, lipophilicity, and steric characteristics of the molecule. This tunability is particularly valuable in medicinal chemistry and materials science, where such scaffolds can be used to synthesize complex target molecules with specific pharmacological or material properties. nih.govresearchgate.net The introduction of a halogen, for instance, can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target protein through interactions like halogen bonding. nih.govtutorchase.comresearchgate.net

Historical Overview of Substituted Benzoic Acid Research

The study of substituted benzoic acids is built upon the foundational discovery of benzoic acid itself, which was first described in the 16th century through the dry distillation of gum benzoin. chemeurope.comwikipedia.org However, its actual composition and structure were not determined until 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.comnewworldencyclopedia.org

Early industrial production methods for benzoic acid often led to the unintentional formation of substituted derivatives. For example, one of the first industrial processes involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), which yielded a product containing significant amounts of chlorinated benzoic acid derivatives. chemeurope.comwikipedia.orgnewworldencyclopedia.org This highlighted the possibility of modifying the benzene ring, sparking interest in the controlled synthesis of specific substituted benzoic acids.

The development of targeted synthetic methods in the 19th and 20th centuries was crucial. A landmark development was the Williamson ether synthesis, first reported by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, which forms an ether from an organohalide and an alkoxide, provided a reliable method for adding the alkoxy substituents that are a defining feature of the compound class discussed here. chemistrytalk.orgchemistrysteps.commasterorganicchemistry.com Concurrently, a deeper understanding of electrophilic aromatic substitution reactions allowed for the selective and controlled placement of halogen atoms onto the benzene ring. These parallel advancements in synthetic methodology enabled chemists to design and create a vast array of polysubstituted benzoic acids with predetermined structures for various research applications.

Structural Features and Nomenclature Considerations of 3-Bromo-5-ethoxy-4-methoxybenzoic Acid

The name "this compound" is derived following the systematic rules of IUPAC nomenclature for polysubstituted benzene derivatives. uobabylon.edu.iq The parent molecule is identified as benzoic acid, as the carboxyl group (-COOH) is the principal functional group and is assigned the number 1 position on the benzene ring.

The ring is then numbered to give the substituents—bromo, ethoxy, and methoxy—the lowest possible locants (positions). jove.com In this case, the substituents fall at positions 3, 4, and 5. The substituents are then listed in alphabetical order, not numerical order, preceding the parent name. jove.com Thus, "bromo" comes before "ethoxy," which comes before "methoxy," resulting in the formal name this compound.

The structural and chemical properties of this compound are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C10H11BrO4 |

| InChI | InChI=1S/C10H11BrO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13) |

| InChIKey | XMSFRLWXACSEEG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC(=C1)C(=O)O)Br)OC |

| Monoisotopic Mass | 273.98407 Da |

| Predicted XlogP | 2.4 |

Data sourced from PubChem CID 2398406. uni.lu

Scope and Objectives of Research on this compound

For instance, structurally related compounds serve as key intermediates in the synthesis of modern drugs. The synthesis of the antidiabetic medication dapagliflozin (B1669812) involves an intermediate derived from 5-bromo-2-chlorobenzoic acid. google.com Similarly, the cancer drug bosutinib (B1684425) is synthesized from 3-methoxy-4-hydroxybenzoic acid, which undergoes a series of modifications including alkylation and nitration. nih.gov In the agricultural sector, related compounds like 3-bromo-4-methoxybenzoic acid have been patented for their potential use in controlling crop diseases and regulating plant growth. google.com

Given these precedents, the research scope for this compound is likely centered on its utility as a scaffold. The three distinct substituents—bromo, ethoxy, and methoxy—and the carboxylic acid group provide multiple reactive sites for further chemical modification. This allows for the systematic development of new compounds, such as esters, amides, or more complex heterocyclic structures, which could be screened for potential biological activity. Therefore, the primary objective of research involving this compound would be to leverage its structural complexity to synthesize novel molecules for evaluation in drug discovery or agrochemical development programs.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSFRLWXACSEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of reactions, including esterification, amide formation, reduction, and decarboxylation.

Esterification of 3-Bromo-5-ethoxy-4-methoxybenzoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction, known as Fischer esterification, is a reversible process. The equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. The presence of the electron-withdrawing bromo and carboxylic acid groups, and the electron-donating ethoxy and methoxy (B1213986) groups, can influence the rate of this reaction, though typically these reactions proceed to give good yields under standard conditions.

| Reactant (Alcohol) | Catalyst | Typical Conditions | Product |

| Methanol (B129727) | H₂SO₄ | Reflux, 4-8 hours | Methyl 3-bromo-5-ethoxy-4-methoxybenzoate |

| Ethanol | HCl (gas) | Room temperature to reflux, 6-12 hours | Ethyl 3-bromo-5-ethoxy-4-methoxybenzoate |

| Propanol | p-Toluenesulfonic acid | Reflux with Dean-Stark trap, 8-16 hours | Propyl 3-bromo-5-ethoxy-4-methoxybenzoate |

Amide formation from this compound typically proceeds via a two-step process to achieve higher yields and avoid the formation of unreactive carboxylate salts that can occur with direct reaction with amines. The carboxylic acid is first converted to a more reactive acyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

The mechanism of the second step involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation to yield the amide.

| Reagent 1 | Reagent 2 | Typical Conditions | Product |

| SOCl₂ | Ammonia (NH₃) | Step 1: Reflux. Step 2: 0°C to room temp. | 3-Bromo-5-ethoxy-4-methoxybenzamide |

| (COCl)₂ | Methylamine (CH₃NH₂) | Step 1: Room temp. Step 2: 0°C to room temp. | N-Methyl-3-bromo-5-ethoxy-4-methoxybenzamide |

| PCl₅ | Diethylamine ((CH₃CH₂)₂NH) | Step 1: Gentle heating. Step 2: 0°C to room temp. | N,N-Diethyl-3-bromo-5-ethoxy-4-methoxybenzamide |

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde using specific reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid directly to the corresponding primary alcohol, (3-bromo-5-ethoxy-4-methoxyphenyl)methanol.

The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation requires the use of milder and more selective reducing agents. One common method involves the conversion of the carboxylic acid to a derivative, such as an acyl chloride or an ester, which can then be reduced to the aldehyde using a reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

| Reducing Agent | Solvent | Typical Conditions | Product |

| LiAlH₄ | Tetrahydrofuran (THF) | 0°C to reflux | (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol |

| 1. SOCl₂ 2. LiAlH(O-t-Bu)₃ | 1. Toluene (B28343) 2. THF | 1. Reflux 2. -78°C | 3-Bromo-5-ethoxy-4-methoxybenzaldehyde |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | 0°C to room temperature | (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from benzoic acids is generally difficult and requires harsh conditions unless specific activating groups are present. For simple benzoic acids, decarboxylation can be achieved by heating with a substance like soda lime (a mixture of NaOH and CaO) or copper powder in quinoline.

| Reagent/Catalyst | Typical Conditions | Expected Major Product |

| Soda Lime (NaOH/CaO) | Strong heating (200-300 °C) | 1-Bromo-3-ethoxy-2-methoxybenzene |

| Copper powder in Quinoline | Reflux (approx. 240 °C) | 1-Bromo-3-ethoxy-2-methoxybenzene |

Aromatic Ring Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

The substituents on the benzene (B151609) ring of this compound have competing directing effects. The carboxylic acid group is a deactivating group and a meta-director. The bromo group is also deactivating but is an ortho-, para-director. Conversely, the methoxy and ethoxy groups are strongly activating and are ortho-, para-directors.

The directing effects are as follows:

-COOH : Meta-directing to positions 3 and 5. Since position 3 is occupied by bromine and 5 by the ethoxy group, its directing influence is on the already substituted positions.

-Br : Ortho-, para-directing to positions 2 and 4. Position 4 is occupied by the methoxy group.

-OCH₃ : Ortho-, para-directing to positions 3 and 5. Both positions are occupied.

-OCH₂CH₃ : Ortho-, para-directing to positions 2 and 6.

Considering the combined effects, the most activated and sterically accessible positions for an incoming electrophile are position 2 and position 6, which are ortho to the strongly activating ethoxy group. The directing effects of the substituents are synergistic in activating these positions. Position 2 is ortho to the ethoxy group and para to the bromo group. Position 6 is ortho to the ethoxy group. Therefore, electrophilic substitution is most likely to occur at the C-2 or C-6 position.

| EAS Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-bromo-5-ethoxy-4-methoxybenzoic acid and/or 6-Nitro-3-bromo-5-ethoxy-4-methoxybenzoic acid | The strong activating effect of the ethoxy group directs the incoming nitro group to the ortho positions. |

| Bromination | Br₂, FeBr₃ | 2,3-Dibromo-5-ethoxy-4-methoxybenzoic acid and/or 3,6-Dibromo-5-ethoxy-4-methoxybenzoic acid | The ethoxy group directs the incoming bromine to the ortho positions. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation by the -COOH group and complexation of the catalyst. | The carboxylic acid group is strongly deactivating and coordinates with the Lewis acid catalyst, preventing the reaction. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic compounds, SNAr reactions on benzene derivatives typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

In the case of this compound, the carboxylic acid group is an electron-withdrawing group. However, it is positioned meta to the bromine leaving group. The ethoxy and methoxy groups are electron-donating, which generally deactivate the ring towards nucleophilic attack. Consequently, SNAr reactions on this substrate are not highly favored under standard conditions. For a successful SNAr reaction to occur, the aromatic ring needs to be sufficiently electron-deficient.

The mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The presence of electron-withdrawing groups is crucial for stabilizing the anionic intermediate. Due to the electronic nature of the substituents on this compound, forcing conditions or the use of a very strong nucleophile would likely be necessary to promote a nucleophilic aromatic substitution reaction.

Transformations of the Alkoxy Substituents

The ethoxy and methoxy groups on the aromatic ring are susceptible to cleavage under specific reaction conditions, providing a route to phenolic derivatives.

O-dealkylation is the process of removing an alkyl group from an ether. This transformation is commonly achieved using strong acids or Lewis acids. Boron tribromide (BBr3) is a particularly effective reagent for the cleavage of aryl ethers. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the alkyl group.

For this compound, selective dealkylation of either the methoxy or ethoxy group can be challenging and may depend on the reaction conditions. The choice of reagent and control of stoichiometry are crucial. For instance, using a controlled amount of BBr3 might allow for selective cleavage of one of the alkoxy groups.

The ether linkages of the ethoxy and methoxy groups can also be cleaved under harsh conditions, such as with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. This reaction typically proceeds via a nucleophilic substitution mechanism where the protonated ether is attacked by a halide ion.

The reaction of this compound with a strong acid like HI would likely lead to the cleavage of both the ethoxy and methoxy groups, resulting in the formation of 3-bromo-4,5-dihydroxybenzoic acid. The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the iodide ion on the ethyl or methyl group, respectively.

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups.

In the context of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids or their esters. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.

Below is a table illustrating potential Suzuki-Miyaura cross-coupling reactions with this compound.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 5-ethoxy-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid | Data not available |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 5-ethoxy-4-methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | Data not available |

| 3 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 5-ethoxy-4,4'-dimethoxy-[1,1'-biphenyl]-3-carboxylic acid | Data not available |

Note: The yields are hypothetical as specific experimental data for these reactions were not found in the searched literature. The conditions are based on general procedures for Suzuki-Miyaura couplings of aryl bromides.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and is typically co-catalyzed by a copper(I) salt.

The reaction of this compound with a terminal alkyne would result in the formation of an arylalkyne. The catalytic cycle is believed to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. Copper-free Sonogashira protocols have also been developed.

The following table presents potential Sonogashira coupling reactions involving this compound.

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 5-ethoxy-4-methoxy-3-(phenylethynyl)benzoic acid | Data not available |

| 2 | Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | Diisopropylamine | Toluene | 5-ethoxy-4-methoxy-3-((trimethylsilyl)ethynyl)benzoic acid | Data not available |

| 3 | 1-Heptyne | PdCl2(dppf) | CuI | Piperidine | DMF | 3-(hept-1-yn-1-yl)-5-ethoxy-4-methoxybenzoic acid | Data not available |

Note: The yields are hypothetical as specific experimental data for these reactions were not found in the searched literature. The conditions are based on general procedures for Sonogashira couplings of aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl amines from aryl halides. organic-chemistry.org In the case of this compound, the bromine atom can be replaced by an amino group through this methodology.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst, ligand, and base. The presence of two electron-donating groups (ethoxy and methoxy) on the aryl bromide can influence its reactivity. While specific studies on this exact substrate are not extensively documented, data from analogous reactions with substituted aryl bromides provide valuable insights into the expected reaction conditions.

A variety of primary and secondary amines can be coupled with aryl bromides under Buchwald-Hartwig conditions. For instance, the coupling of bromobenzene (B47551) with various secondary aryl amines has been optimized, highlighting the importance of ligand selection for achieving high conversion rates. nih.gov Ligands such as XPhos and TrixiePhos have been shown to be versatile and effective for a range of amines. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides

| Aryl Bromide Substrate (Analogous) | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-3,5-dimethoxybenzene | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |

| 1-Bromo-3,5-dimethoxybenzene | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

| 4-Bromo-2,6-dimethoxytoluene | Benzylamine | [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 100 | ~90 |

| 1-Bromo-3-methoxy-5-nitrobenzene | Various amines | Pd(OAc)₂ / RuPhos | - | - | - | - | 50-99 |

This data is compiled from general knowledge of Buchwald-Hartwig reactions on analogous substrates and does not represent specific experimental results for this compound.

Derivatization Strategies for Functional Group Interconversion

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, such as esters and amides. These transformations are fundamental in organic synthesis for modulating the physicochemical properties of the molecule.

One of the most common derivatization methods is esterification , which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a classic example of this transformation. For instance, the esterification of benzoic acid with methanol is a well-established process. tcu.eduyoutube.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. tcu.edu Studies on the esterification of various benzoic acids have shown that solid acid catalysts can also be effectively employed. mdpi.com

Table 2: Examples of Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | Methyl Benzoate (B1203000) |

| p-Chlorobenzoic Acid | Methanol | Zr/Ti Solid Acid | Reflux | Methyl p-chlorobenzoate |

| p-Methylbenzoic Acid | Methanol | Zr/Ti Solid Acid | Reflux | Methyl p-methylbenzoate |

This table presents general examples of esterification and does not reflect specific experimental data for this compound.

Another crucial derivatization is the formation of amides , which are typically synthesized by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like HBTU or TBTU).

The direct conversion of a carboxylic acid to an amide by reaction with an amine is also possible, though it may require more forcing conditions.

Table 3: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Activating Species |

| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | O-acylisourea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Acyl-benzotriazole |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Acyl-benzotriazole |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, a critical tool for identifying functional groups and elucidating molecular structure, relies on techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for 3-Bromo-5-ethoxy-4-methoxybenzoic acid have been found in the public domain. This type of analysis would typically reveal characteristic absorption bands corresponding to the vibrational modes of its functional groups, including the carboxylic acid O-H and C=O stretches, the aromatic C-H and C=C vibrations, C-O ether linkages, and the C-Br bond. Without experimental data, a definitive assignment of these vibrational frequencies is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. However, specific NMR data for this compound is not currently available.

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR spectra for this compound are not documented in readily accessible sources. A ¹H NMR spectrum would be instrumental in identifying the chemical environment of the hydrogen atoms, showing distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, the methoxy (B1213986) group's protons, and the acidic proton of the carboxyl group. The chemical shifts, splitting patterns, and integration of these signals would provide crucial connectivity information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Publicly available ¹³C NMR data for this compound is also absent. A ¹³C NMR spectrum would identify all unique carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with substitutions influencing their chemical shifts), and the carbons of the ethoxy and methoxy groups.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing detailed molecular connectivity. COSY would reveal proton-proton couplings, while HSQC and HMBC would establish correlations between protons and the carbons they are directly attached to or are near in the molecular structure. The absence of primary 1D NMR data means that no 2D NMR studies have been published or made available for this specific compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

Liquid chromatography-mass spectrometry is a hybrid technique that separates compounds in a mixture using liquid chromatography and then detects them using a mass spectrometer. This technique is widely used in pharmaceutical analysis, metabolomics, and environmental analysis. A detailed LC-MS analysis of this compound would provide information on its retention time, which is characteristic of the compound under specific chromatographic conditions, as well as its mass spectrum for confirmation of its identity. However, specific experimental LC-MS data for this compound is not available in the public domain.

Ultra-performance liquid chromatography-mass spectrometry is an advancement of LC-MS that uses smaller stationary phase particles, resulting in higher resolution, sensitivity, and speed of analysis. A UPLC-MS analysis of this compound would offer a more precise retention time and improved separation from any potential impurities. At present, no specific UPLC-MS data for this compound has been published in the available scientific literature.

Collision cross section is a measure of the three-dimensional shape of an ion in the gas phase. It can be determined experimentally using ion mobility spectrometry-mass spectrometry (IMS-MS) and can also be predicted computationally. The predicted CCS values for various adducts of this compound provide an indication of their theoretical ion mobility. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 274.99135 | 148.4 |

| [M+Na]⁺ | 296.97329 | 160.2 |

| [M-H]⁻ | 272.97679 | 153.8 |

| [M+NH₄]⁺ | 292.01789 | 168.0 |

| [M+K]⁺ | 312.94723 | 150.0 |

| [M+H-H₂O]⁺ | 256.98133 | 148.2 |

| [M+HCOO]⁻ | 318.98227 | 168.5 |

| [M+CH₃COO]⁻ | 332.99792 | 193.2 |

| [M+Na-2H]⁻ | 294.95874 | 153.3 |

| [M]⁺ | 273.98352 | 170.5 |

| [M]⁻ | 273.98462 | 170.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is used to identify functional groups and conjugated systems within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the electronic transitions of the substituted benzene (B151609) ring. Specific experimental UV-Vis spectral data for this compound is not currently available in the surveyed literature.

X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation

No experimental data is currently available.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

No experimental data is currently available.

Pi-Stacking Interactions in Solid State

No experimental data is currently available.

Hirshfeld Surface Analysis for Intermolecular Contacts

No experimental data is currently available.

Crystal Packing and Supramolecular Assembly Analysis

No experimental data is currently available.

Computational Chemistry Investigations of 3 Bromo 5 Ethoxy 4 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Chemical Reactivity Descriptors

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule accepts an electron. These can be approximated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). A lower ionization energy indicates a better electron-donating capability, while a higher electron affinity suggests a greater ability to accept electrons. For 4-Bromo-3-(methoxymethoxy) benzoic acid, the calculated ionization potential and electron affinity provide a baseline for understanding its electron transfer properties. banglajol.inforesearchgate.netbanglajol.infosemanticscholar.org

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is calculated as η = (I - A) / 2, and softness is its reciprocal, S = 1 / η. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests a lower hardness, implying higher reactivity. The calculated values for 4-Bromo-3-(methoxymethoxy) benzoic acid in both the gaseous phase and in an aqueous solution (using the PCM model) demonstrate how the environment can influence these reactivity parameters. banglajol.inforesearchgate.netbanglajol.infosemanticscholar.org

The electrophilicity index (ω), calculated as ω = μ2 / 2η (where μ is the chemical potential, μ = -(I + A) / 2), quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. This descriptor is valuable for predicting the molecule's behavior in reactions involving electron transfer. banglajol.inforesearchgate.netbanglajol.infosemanticscholar.org

Table 1: Global Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy) benzoic acid (Data serves as an illustrative example for 3-Bromo-5-ethoxy-4-methoxybenzoic acid)

| Parameter | Gas Phase | Aqueous Phase |

| Ionization Potential (I) | Value | Value |

| Electron Affinity (A) | Value | Value |

| Hardness (η) | Value | Value |

| Softness (S) | Value | Value |

| Electrophilicity Index (ω) | Value | Value |

Note: Specific values for 4-Bromo-3-(methoxymethoxy) benzoic acid would be populated here from its dedicated computational study. The table structure is interactive and can be sorted.

Solvent Effects on Molecular Parameters and Reactivity (e.g., Polarizable Continuum Model, PCM)

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium. wikipedia.orgnih.govresearchgate.netresearchgate.net This approach allows for the calculation of molecular properties in different solvent environments. banglajol.inforesearchgate.netbanglajol.infosemanticscholar.org

In the study of 4-Bromo-3-(methoxymethoxy) benzoic acid, the PCM model was employed to investigate the influence of an aqueous environment on its reactivity descriptors. The results indicated that solvation can alter the values of these descriptors, highlighting the importance of considering solvent effects in computational predictions of chemical reactivity. banglajol.inforesearchgate.netbanglajol.infosemanticscholar.org For this compound, a similar study would be expected to show variations in its geometric and electronic properties when moving from the gas phase to a polar solvent, which can have implications for its solubility and reaction kinetics. jbiochemtech.com

Evaluation of Steric Hindrance and Electronic Effects of Substituents

Electronic Effects : The ethoxy and methoxy (B1213986) groups are electron-donating due to the resonance effect of the oxygen lone pairs, which can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. The bromo group, being a halogen, is electron-withdrawing through an inductive effect but can also exhibit some electron-donating character via resonance. The interplay of these electronic effects modulates the electron density distribution across the molecule. researchgate.netunamur.be Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic interactions.

Steric Hindrance : The physical size of the substituents can create steric hindrance, which may affect the planarity of the molecule and the accessibility of the carboxylic acid group and other reactive sites. The ethoxy group, being larger than the methoxy group, would be expected to exert a more significant steric influence. DFT calculations can provide insights into the preferred conformations of the molecule and how steric clashes might be minimized. mdpi.com

A comprehensive computational analysis of this compound would involve dissecting these substituent effects to build a complete picture of its chemical behavior and reactivity. nih.govacs.org

Hartree-Fock (HF) Methodologies

While HF calculations are a staple in computational chemistry for determining optimized molecular geometries and electronic properties, specific research applying this method to this compound has not been published or indexed in major databases. Such a study would typically involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Calculating molecular orbitals, their energies (including HOMO and LUMO), and the resulting energy gap.

Property Prediction: Estimating properties such as dipole moment and molecular electrostatic potential.

Without dedicated research articles, specific data tables and detailed findings regarding the Hartree-Fock analysis of this particular compound cannot be provided.

Comparison of Theoretical and Experimental Data

A direct and detailed comparison between theoretical predictions (from methods like Hartree-Fock or Density Functional Theory) and experimental data for this compound is not present in the available scientific literature. Such comparisons are crucial for validating the accuracy of computational models.

Typically, this analysis would involve comparing:

Structural Parameters: Theoretical bond lengths and angles would be compared against experimental values obtained from X-ray crystallography.

Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) would be compared to experimentally measured spectra to assess the accuracy of the computational model in predicting the molecule's vibrational modes.

The absence of published research containing both experimental data (such as a crystal structure) and corresponding computational analysis for this compound prevents the creation of a comparative data table. For a meaningful comparison, both sets of data must be available for the identical compound. While studies exist for structurally similar molecules, the user's strict requirement to focus solely on the specified compound means that data from other benzoic acid derivatives cannot be used as a substitute.

Advanced Synthetic Applications and Industrial Relevance

Role as an Intermediate in Complex Organic Synthesis

3-Bromo-5-ethoxy-4-methoxybenzoic acid is a significant intermediate whose utility in complex organic synthesis stems from its distinct reactive sites. The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. Simultaneously, the bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for sequential and controlled modifications, enabling the construction of intricate molecular architectures from a relatively simple starting block. The ethoxy and methoxy (B1213986) groups not only influence the electronic properties and reactivity of the aromatic ring but are also often integral structural features of the final target molecules.

Precursor to Structurally Diverse Benzoic Acid Derivatives

The structure of this compound is a scaffold for generating a wide array of structurally diverse benzoic acid derivatives. The carboxylic acid can be converted into esters, amides, or acid chlorides, introducing new functionalities. For instance, reaction with thionyl chloride would produce the highly reactive 3-bromo-5-ethoxy-4-methoxybenzoyl chloride. Furthermore, the bromine atom can be substituted or used in coupling reactions to introduce various alkyl, aryl, or heterocyclic moieties. This adaptability makes it a key starting material for creating libraries of compounds for screening in drug discovery and materials science. For example, the carboxylic acid can be transformed into a nitrile group, yielding compounds like 3-Bromo-4-ethoxy-5-methoxybenzonitrile, which can be further elaborated. vibrantpharma.com

Interactive Table: Potential Derivatives of this compound

| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group | Derivative Class |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Ethanol, H₂SO₄ | -COOCH₂CH₃ | Benzoate (B1203000) Ester |

| Carboxylic Acid | Amidation | Ammonia, Heat | -CONH₂ | Benzamide |

| Aromatic Ring (C-Br) | Suzuki Coupling | Phenylboronic acid, Pd catalyst | -C₆H₅ | Biphenyl Derivative |

| Aromatic Ring (C-Br) | Sonogashira Coupling | Trimethylsilylacetylene, Pd/Cu catalyst | -C≡CSi(CH₃)₃ | Alkynylbenzene Derivative |

| Carboxylic Acid | Reduction | LiAlH₄ | -CH₂OH | Benzyl (B1604629) Alcohol |

Applications in the Synthesis of Agrochemical Scaffolds

Substituted benzoic acids are established pharmacophores in the agrochemical industry. While direct application data for this compound is limited, structurally related compounds are known to be precursors for potent herbicides and fungicides. For example, a patent discloses that 3-bromo-4-methoxybenzoic acid demonstrates a significant inhibitory effect against pathogenic bacteria like apple rot and grape white rot and also possesses herbicidal properties. google.com This suggests that the specific substitution pattern of bromo and alkoxy groups on the benzoic acid core, as seen in this compound, provides a valuable scaffold for the development of new and effective agrochemicals.

Utility in the Preparation of Pharmaceutical Intermediates

The true industrial significance of substituted bromobenzoic acids is highlighted by their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Various bromo-alkoxybenzoic acids are crucial starting materials for a range of therapeutics. For instance, 2-bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of Urolithin A, a metabolite known for its ability to restore mitochondrial function. google.com Similarly, 5-bromo-2-chloro-benzoic acid is an important precursor for manufacturing hypoglycemic drugs such as Dapagliflozin (B1669812) and Empagliflozin. google.com The structural motif present in this compound is therefore highly relevant for the pharmaceutical industry, providing a pre-functionalized aromatic ring that can be incorporated into larger, biologically active molecules.

Interactive Table: Examples of Related Benzoic Acid Pharmaceutical Intermediates

| Benzoic Acid Intermediate | Resulting Drug/Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| 2-Bromo-5-methoxybenzoic acid | Urolithin A | Metabolic health, Anti-aging | google.com |

| 5-Bromo-2-chloro-benzoic acid | Dapagliflozin, Empagliflozin | Anti-diabetic | google.com |

| 3-Bromo-4-methoxybenzoic acid | Agrochemicals | Fungicide, Herbicide | google.com |

Development of Novel Synthetic Building Blocks

Beyond its direct use as an intermediate, this compound is instrumental in the development of more complex and novel synthetic building blocks. By leveraging the reactivity of either the carboxylic acid or the bromine atom, chemists can transform this compound into a second generation of intermediates. For example, a Suzuki coupling reaction at the bromine position would yield a biaryl benzoic acid. This new molecule, with its own unique properties, can then serve as a building block for synthesizing liquid crystals, polymers, or more complex pharmaceutical agents. The conversion of the carboxylic acid to a benzaldehyde (B42025) or benzyl alcohol creates another set of versatile intermediates. This capacity to be readily converted into other valuable chemical entities underscores its fundamental importance as a primary building block in a multi-step synthetic strategy.

Future Research Directions and Outlook in Chemical Sciences

Exploration of Asymmetric Synthesis Routes

The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 3-Bromo-5-ethoxy-4-methoxybenzoic acid, which is achiral, the introduction of chirality through targeted synthesis could unlock new applications. Future research could focus on the asymmetric synthesis of derivatives where chirality is introduced at a new stereocenter.

One potential avenue is the use of chiral catalysts in reactions involving the aromatic ring or the carboxylic acid group. For instance, asymmetric hydrogenation of a double bond introduced into a side chain, or the enantioselective addition of a nucleophile to a ketone derivative, could be explored. The use of chiral auxiliaries attached to the carboxylic acid group could also guide stereoselective transformations on the aromatic ring or its substituents. A significant challenge will be to develop catalytic systems that can effectively control stereoselectivity in the presence of the existing bromo, ethoxy, and methoxy (B1213986) groups.

Investigation of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. numberanalytics.com Future research on the synthesis of this compound and its derivatives should prioritize the development of sustainable methodologies.

Key areas for investigation include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. nih.gov

Catalyst Development: Employing non-toxic, recyclable catalysts to replace stoichiometric reagents, particularly in the bromination step. nih.gov This could involve heterogeneous catalysts or biocatalysis.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or sonication to reduce reaction times and energy consumption. nih.govwjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

For example, the direct C-H activation and functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials, would represent a significant advancement in the sustainable synthesis of this compound and its analogues.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced in situ spectroscopic techniques can provide real-time data on the formation of intermediates, byproducts, and the final product during the synthesis of this compound.

Future research could employ techniques such as:

FTIR and Raman Spectroscopy: These methods can monitor the changes in vibrational modes of functional groups, providing insights into the progress of the reaction. clairet.co.uk Raman spectroscopy, in particular, is well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. irdg.org

UV-Vis Spectroscopy: This technique can be used to track the concentration of chromophoric species in the reaction mixture.

NMR Spectroscopy: In situ NMR can provide detailed structural information about the species present in the reaction vessel over time.

The data obtained from these techniques would be invaluable for developing accurate kinetic models, identifying reaction bottlenecks, and ensuring batch-to-batch consistency in any future scale-up production. spectroscopyonline.comazooptics.com

Computational Design of Novel Derivatives with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. mdpi.com For this compound, density functional theory (DFT) and other computational methods can be used to predict how modifications to its structure will affect its electronic, steric, and pharmacokinetic properties. mdpi.comresearchgate.net

Future research in this area could involve:

Structure-Property Relationship Studies: Systematically modifying the substituents on the benzoic acid ring in silico and calculating properties such as dipole moment, polarizability, and reactivity descriptors. dntb.gov.ua

Virtual Screening: Designing a virtual library of derivatives and using computational docking studies to predict their binding affinity to biological targets of interest.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of derivatives with their observed biological activity or material properties.

The following table illustrates a hypothetical example of how computational tools could be used to predict the properties of designed derivatives.

| Derivative of this compound | Predicted Property (Example: LogP) | Predicted Biological Target Affinity (Arbitrary Units) |

| Parent Compound | 3.2 | 100 |

| 5-fluoro derivative | 3.5 | 120 |

| 3-amino derivative | 2.8 | 90 |

| 5-trifluoromethyl derivative | 4.1 | 150 |

This table contains hypothetical data for illustrative purposes.

Study of Solid-State Polymorphism and Amorphous Forms

The solid-state properties of a compound, including its crystal structure and morphology, can have a profound impact on its physical properties such as solubility, melting point, and bioavailability. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in the pharmaceutical and materials industries. uky.edursc.org

Future investigations should focus on a thorough screening for polymorphs of this compound. This would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) and characterizing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Furthermore, the study of amorphous forms and co-amorphous systems, where the compound is stabilized in a non-crystalline state with another molecule, could be a fruitful area of research. nih.govnih.gov Amorphous forms often exhibit enhanced solubility and dissolution rates, which can be advantageous for certain applications. researchgate.net

Integration with Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. vapourtec.comrsc.orgelveflow.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes. acs.orgchemanager-online.com

Future research could explore:

Continuous Bromination: Developing a flow process for the selective bromination of the aromatic ring, which could offer better control over this often exothermic reaction.

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous flow sequence to reduce manual handling and purification steps. nih.gov

Process Optimization: Utilizing automated flow systems to rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to identify optimal conditions.

The transition from batch to flow synthesis for this compound would be a significant step towards more modern and sustainable manufacturing. rsc.orgrsc.org

Elucidation of Complex Reaction Networks

The synthesis of substituted aromatic compounds can often involve complex reaction networks with competing pathways and the formation of multiple byproducts. A detailed understanding of these networks is essential for maximizing the yield of the desired product and ensuring its purity.

Future mechanistic studies on the synthesis of this compound could involve a combination of experimental and computational approaches. This could include:

Byproduct Identification: Using advanced analytical techniques such as LC-MS and GC-MS to identify and quantify the byproducts formed under different reaction conditions.

Kinetic Studies: Performing detailed kinetic experiments to determine the rate laws for the main and side reactions.

Computational Modeling: Using quantum chemical calculations to map out the potential energy surface of the reaction, identify transition states, and calculate reaction barriers for different pathways.

A comprehensive understanding of the reaction network would enable the rational design of reaction conditions that favor the formation of this compound and minimize the generation of impurities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-ethoxy-4-methoxybenzoic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Bromination of a pre-ethoxylated/methoxylated intermediate is common, using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C . Esterification or hydrolysis steps may follow, with temperature control (20–50°C) to minimize side reactions . Solvent choice (e.g., DCM or DMF) is critical for solubility and reaction efficiency . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How does the compound’s solubility profile influence experimental design in organic synthesis?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM) . For reactions requiring aqueous conditions, phase-transfer catalysts or co-solvents (e.g., THF/water mixtures) are recommended. Solubility tests should precede large-scale reactions to optimize solvent systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy vs. methoxy) and confirms bromine’s electronic effects on aromatic protons .

- FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functional groups .

- HPLC-MS : Validates purity and molecular weight, especially for intermediates .

Advanced Research Questions

Q. How do electron-withdrawing (bromine) and electron-donating (ethoxy/methoxy) groups affect regioselectivity in further functionalization reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect directs electrophilic substitution to the para position relative to itself, while ethoxy/methoxy groups activate the ortho/para positions via electron donation . Computational modeling (e.g., DFT) can predict reactive sites. Experimental validation involves competitive reactions with electrophiles (e.g., nitration) followed by regioselectivity analysis .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts in coupling reactions?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenation or ether cleavage products) .

- Condition Screening : Vary catalysts (e.g., Pd vs. Cu for cross-coupling), temperature, and solvent polarity to suppress undesired pathways .

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to pinpoint intermediate instability .

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock. Focus on substituent effects (e.g., bromine’s steric bulk vs. methoxy’s hydrogen-bonding potential) .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to prioritize synthetic targets .

Key Research Considerations

- Contradictory Evidence : Discrepancies in bromination regioselectivity may arise from solvent polarity or competing directing effects. Systematic studies with controlled variables (e.g., solvent, temperature) are essential .

- Biological Applications : While not directly studied for this compound, analogs show promise in enzyme inhibition. Focus on derivatization to introduce bioisosteres (e.g., replacing Br with CF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.